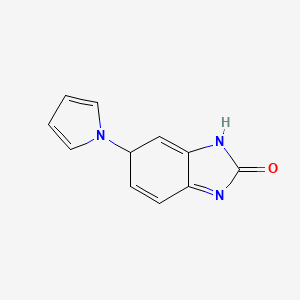

6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one

Description

6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one is a benzimidazole derivative characterized by a pyrrole substituent at the 6-position of the benzimidazole core. Benzimidazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions.

Properties

Molecular Formula |

C11H9N3O |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

6-pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one |

InChI |

InChI=1S/C11H9N3O/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-8H,(H,13,15) |

InChI Key |

SRRIZCYXHILNFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2C=CC3=NC(=O)NC3=C2 |

Origin of Product |

United States |

Preparation Methods

Rearrangement of Quinoxalin-2-ones with Enamines

The most direct route to 6-pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one involves the ring contraction of 3-aroylquinoxalin-2(1H)-ones using enamines. As demonstrated by Mamedov et al., this method leverages the reactivity of substituted quinoxalin-2-ones with commercially available enamines in acetic acid to yield N-pyrrolylbenzimidazol-2-ones.

Reaction Mechanism

The transformation begins with nucleophilic attack by the enamine’s β-carbon on the carbonyl group of the 3-aroylquinoxalin-2-one, initiating a cascade rearrangement. This step displaces a carbon atom from the pyrazine ring, which subsequently integrates into the newly formed pyrrole ring. The final product retains the benzimidazol-2-one scaffold with a pyrrole substituent at the 6-position.

Optimization Parameters

- Solvent : Acetic acid is critical for protonating intermediates and stabilizing transition states.

- Temperature : Reactions proceed efficiently at 80–100°C, achieving yields of 60–85%.

- Substituent Effects : Electron-withdrawing groups on the aroyl moiety enhance reaction rates by polarizing the carbonyl group.

Table 1: Representative Yields from Quinoxalin-2-one Rearrangements

| Quinoxalin-2-one Substituent | Enamine Type | Yield (%) |

|---|---|---|

| 3-(4-Nitrobenzoyl) | Morpholine | 85 |

| 3-(Phenylacetyl) | Pyrrolidine | 72 |

| 3-(Cyclohexanecarbonyl) | Piperidine | 68 |

Regioselectivity Challenges

Introducing the pyrrole group at the 6-position requires precise control to avoid competing substitutions. Steric hindrance from the benzimidazol-2-one’s 1- and 3-positions directs electrophilic attack to the 6-site.

Scalability and Industrial Considerations

The quinoxalin-2-one rearrangement method is preferable for large-scale synthesis due to:

- Solvent Recovery : Acetic acid can be distilled and reused.

- Byproduct Management : The 1,5-sigmatropic shift generates non-toxic aromatic amines, simplifying waste handling.

Chemical Reactions Analysis

Types of Reactions

1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one derivatives have been evaluated for their antimicrobial properties against various pathogens. Research indicates that benzimidazole derivatives possess significant activity against both gram-positive and gram-negative bacteria. For instance, compounds with structural modifications similar to 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antiviral Properties

The compound has also been investigated for its antiviral effects. Certain derivatives have demonstrated significant inhibition of hepatitis C virus (HCV) replication, with effective concentrations reported in the nanomolar range. This suggests that 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one could serve as a lead compound for developing antiviral agents targeting HCV .

Anti-inflammatory Effects

In studies focusing on anti-inflammatory activity, 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one has been associated with reduced production of pro-inflammatory cytokines. Compounds derived from this scaffold have shown efficacy in models of inflammation, indicating potential use in treating inflammatory diseases. For example, certain derivatives exhibited significant inhibition of nitric oxide production and reduced edema in animal models .

Antioxidant Activity

Recent research highlights the antioxidant properties of 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one derivatives. These compounds have been found to scavenge free radicals effectively and reduce oxidative stress markers in vitro. This activity positions them as potential candidates for developing treatments aimed at oxidative stress-related conditions .

Study on Antimicrobial Efficacy

A study conducted by Mahmoud et al. (2020) synthesized various benzimidazole derivatives, including those structurally related to 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one. The results indicated that specific substitutions enhanced antibacterial activity against E. coli and B. subtilis, with some compounds exhibiting lower minimum inhibitory concentrations than standard antibiotics .

Investigation of Antiviral Activity

In a study focused on HCV inhibitors, Henderson et al. (2015) explored the structure-activity relationship of benzimidazole derivatives. They found that modifications to the pyrrolidine ring significantly impacted the antiviral potency against HCV, with several compounds achieving EC50 values below 0.03 nM .

Evaluation of Anti-inflammatory Properties

Research by Li et al. (2015) assessed the anti-inflammatory effects of various benzimidazole derivatives in vivo. Compounds related to 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one showed notable reductions in ear edema in xylene-treated mice, suggesting their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to alterations in cellular processes. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cell division pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table compares substituent patterns and key structural attributes of 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one with related benzimidazole derivatives:

Key Observations :

- The pyrrole substituent in the target compound contrasts with the methyl and pyridyl groups in , which are designed for metal coordination .

- The 1,6-dihydro state and ketone group in the target compound may influence tautomerism and solubility compared to fully aromatic analogs.

Pharmacological and Chemical Behavior

Benzimidazole derivatives exhibit diverse bioactivities depending on substituents:

- highlights derivatives with pyridyl groups as metal-binding agents, suggesting the target compound’s pyrrole group could similarly participate in coordination but with altered electronic properties .

- The absence of methyl or halogen groups (common in antiulcer or antifungal drugs) in the target compound implies distinct reactivity.

Crystallographic and Computational Analysis

For instance:

- SHELXL refines small-molecule structures with high precision, critical for analyzing tautomeric states in dihydrobenzimidazolones.

- ORTEP-3’s graphical interface aids in visualizing substituent effects on molecular packing .

Biological Activity

6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one, a derivative of benzimidazole, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features contribute to its biological efficacy, making it a valuable candidate for further exploration in medicinal chemistry.

The molecular formula for 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one is , with a molecular weight of 199.21 g/mol. The compound exhibits a distinctive benzimidazole core substituted with a pyrrole group, which enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H9N3O |

| Molecular Weight | 199.21 g/mol |

| IUPAC Name | 6-pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one |

| InChI Key | SRRIZCYXHILNFD-UHFFFAOYSA-N |

The biological activity of 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit various enzymes and receptors involved in critical cellular processes:

- Antimicrobial Activity : The compound exhibits bactericidal effects by inhibiting bacterial enzymes, leading to cell death. Studies have indicated that it has superior antimicrobial activity compared to traditional antibiotics like ampicillin against various pathogens including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Its anticancer effects may involve the disruption of cell division pathways and modulation of apoptosis-related proteins. The compound's interaction with cancer cell receptors can lead to inhibited proliferation and induced apoptosis .

Antimicrobial Activity

Recent studies have demonstrated that 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one displays significant antimicrobial properties. For instance:

- Study on Antibacterial Activity : A study evaluated the in vitro activity of various benzimidazole derivatives, including this compound, against several bacterial strains using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Results indicated that this compound exhibited high bactericidal activity against Listeria monocytogenes and Pseudomonas aeruginosa, outperforming standard antibiotics .

Anticancer Activity

In another investigation focusing on the anticancer potential:

- Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., breast cancer MCF-7 cells), showing a dose-dependent decrease in cell viability. IC50 values were determined, revealing effective concentrations that inhibit cell growth significantly .

Case Study 1: Antimicrobial Efficacy

In a comparative study of benzimidazole derivatives, 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one was found to possess an MIC value lower than that of ampicillin against multiple strains of bacteria. This suggests its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Potential

A research team investigated the effects of this compound on tumor growth in vivo using mouse models. The results indicated a substantial reduction in tumor size and weight compared to control groups. Histological analysis showed increased apoptosis in tumor tissues treated with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.